2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.: 68601-74-1
Cat. No.: VC20762211
Molecular Formula: C₁₉H₃₄O₁₆
Molecular Weight: 518.5 g/mol
* For research use only. Not for human or veterinary use.
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol - 68601-74-1](/images/no_structure.jpg)
Specification
CAS No. | 68601-74-1 |
---|---|
Molecular Formula | C₁₉H₃₄O₁₆ |
Molecular Weight | 518.5 g/mol |
IUPAC Name | 2-[[3,5-dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3 |
Standard InChI Key | DCXPDWNLLMVYGH-UHFFFAOYSA-N |
SMILES | COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES | COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Introduction
The compound 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyphenolic structure characterized by multiple hydroxyl groups and methoxy substituents. This compound exhibits a substantial degree of oxygenation, which is typical of many natural products derived from plants. Its molecular formula and structure suggest potential biological activities and applications in medicinal chemistry.
Biological Activities and Potential Applications
Research indicates that compounds similar to 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol exhibit various biological activities, including:
-
Antioxidant Properties: Polyphenolic compounds often have antioxidant effects, which can protect against oxidative stress in biological systems.
-
Anti-inflammatory Effects: Some polyphenols have been shown to reduce inflammation, which is beneficial in treating or preventing chronic diseases.
-
Medicinal Chemistry Applications: The complex structure of this compound suggests potential uses in drug development, particularly in areas where polyphenolic compounds have shown promise.
Synthesis and Chemical Preparation
The synthesis of 2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol can be approached through various methods, including:
-
Glycosylation Reactions: These involve the formation of glycosidic bonds between sugar moieties.
-
Esterification and Etherification: These reactions can be used to introduce methoxy groups and form the complex oxane structures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume